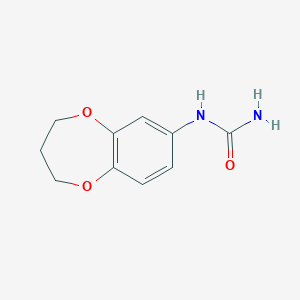

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea” is a chemical compound. The IUPAC name for this compound is 3,4-dihydro-2H-1,5-benzodioxepine . It has a molecular weight of 150.18 . The compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds are then characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular structure of “(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea” can be represented by the linear formula C9H10O2 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis

“(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea” is a solid or liquid at room temperature . It is soluble in water and highly soluble in ethanol and acetone .Aplicaciones Científicas De Investigación

Antifungal Properties

Studies have investigated the antifungal activity of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea and related derivatives. Depending on the substituents, these compounds can inhibit the growth of phytopathogenic fungi . Further research aims to optimize their efficacy and safety.

Enzyme Catalysis and Biotransamination Reactions

Researchers have employed (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea derivatives in biotransamination reactions. Enzymes like aminotransferases (ATAs) from various sources (e.g., Escherichia coli cells, commercial ATAs) facilitate the conversion of substrates. These reactions have applications in organic synthesis and pharmaceutical production .

Conformational Studies

Derivatives of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea have been investigated for their conformational properties. Researchers use techniques like UV-Vis spectroscopy to determine the angle of twist between the aromatic ring and oxygen bonds. Understanding these conformations aids in drug design and molecular modeling .

Crystallography and Structural Insights

The crystal structure of the diethyl ester of (3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid has been studied. Such investigations provide valuable insights into molecular geometry, intermolecular interactions, and potential binding sites. These findings contribute to rational drug design .

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-10(13)12-7-2-3-8-9(6-7)15-5-1-4-14-8/h2-3,6H,1,4-5H2,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYPBLGXXZYPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)N)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B2830112.png)

![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830115.png)

![Ethyl 4-[(pyridin-3-ylmethyl)amino][1]benzofuro[3,2-d]pyrimidine-2-carboxylate](/img/structure/B2830116.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2830118.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2830120.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)